Solutan
Description
Significance of Investigating Solutan in Chemical Sciences
There is no documented scientific literature that outlines any specific significance of investigating the mixture of potassium iodide and sodium iodide, under the name "this compound" or otherwise, in the chemical sciences. Research focuses on the individual properties and applications of potassium iodide and sodium iodide, rather than on their combination as a specific object of study.
Scope and Objectives of this compound-Related Research Endeavors
No research endeavors with a defined scope or set of objectives specifically targeting "this compound" have been identified. The scientific community has not established a particular reason to study this mixture as a unique compound with distinct properties or applications that would warrant its own field of research.
Structure
2D Structure
Properties
CAS No. |
81064-46-2 |
|---|---|
Molecular Formula |
I2KNa |
Molecular Weight |
315.897 g/mol |
IUPAC Name |
potassium;sodium;diiodide |
InChI |
InChI=1S/2HI.K.Na/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
WINGFJQHCRYKRB-UHFFFAOYSA-L |
SMILES |
[Na+].[K+].[I-].[I-] |
Canonical SMILES |
[Na+].[K+].[I-].[I-] |
Synonyms |
Solutan |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Solutan
Solution-Phase Synthetic Methodologies for Ephedrine (B3423809)
Solution-phase synthesis, which involves reactions conducted in a liquid solvent medium, represents the classical chemical approach to producing ephedrine and its isomers. rsc.org These methods offer flexibility in terms of reagents, solvents, and purification techniques. rsc.org
Precursor Identification and Sourcing for Ephedrine Synthesis
The synthesis of ephedrine can be initiated from several key precursors, which are sourced through various industrial chemical manufacturing processes. The choice of precursor often dictates the specific synthetic route employed.
Benzaldehyde (B42025): This aromatic aldehyde is a primary precursor. It can be condensed with other molecules to build the carbon skeleton of ephedrine. slideshare.net
Propionic Acid Derivatives: Routes such as the Friedel-Crafts reaction may use benzene (B151609) and a derivative of propionic acid, like 2-chloropropionyl chloride, to form the initial phenylpropanone structure. google.com
Nitroethane: In some synthetic pathways, benzaldehyde is condensed with nitroethane. slideshare.net
α-bromo/chloro-propiophenone: These halogenated ketones can be synthesized and then reacted with methylamine (B109427).
Phenyl-2-propanone (P-2-P): While more commonly associated with amphetamine synthesis, certain routes can adapt P-2-P chemistry. unodc.org
Methylamine: This is the essential source of the N-methyl group in the ephedrine molecule. dcu.ie
Below is a table summarizing the primary precursors for the solution-phase synthesis of ephedrine.
| Precursor Molecule | Role in Synthesis | Sourcing |
| Benzaldehyde | Provides the phenyl ring and adjacent carbon | Industrial Synthesis |
| 2-Chloropropionyl chloride | Provides the three-carbon side chain | Industrial Synthesis |
| Nitroethane | Provides the two-carbon and methyl group side chain | Industrial Synthesis |
| Methylamine | Source of the secondary amine group | Industrial Synthesis |
| Reducing Agents (e.g., NaBH₄, H₂/Catalyst) | Reduction of ketone and imine intermediates | Chemical Suppliers |
Reaction Mechanisms and Pathway Elucidation in Ephedrine Chemical Synthesis
Several distinct reaction pathways have been elucidated for the chemical synthesis of ephedrine. These routes typically involve the formation of a key intermediate, followed by reduction and amination steps.
One common pathway begins with the condensation of benzaldehyde and nitroethane . This reaction forms 1-phenyl-2-nitropropanol. Subsequent reduction of the nitro group to an amino group yields norephedrine (B3415761). The final step is the N-methylation of norephedrine to produce ephedrine. slideshare.net
Another significant route involves the synthesis of an α-aminoketone intermediate. For example, 2-chloro-1-phenyl-1-propanone can be synthesized via a Friedel-Crafts reaction between benzene and 2-chloropropionyl chloride. google.com This intermediate then undergoes amination with methylamine to form 2-methylamino-1-phenyl-1-propanone. google.com The final, crucial step is the stereoselective reduction of the ketone group. This reduction is often accomplished using agents like sodium borohydride (B1222165) or catalytic hydrogenation, which yields a mixture of ephedrine and its diastereomer, pseudoephedrine. google.com
A third pathway, which links to biocatalytic methods, involves the chemical reductive amination of L-phenylacetylcarbinol (L-PAC). L-PAC is reacted with methylamine in the presence of a reducing agent (e.g., hydrogen over a platinum catalyst) to form L-ephedrine. dcu.ie
Optimization of Reaction Parameters for Ephedrine Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield of the desired stereoisomer (ephedrine) and minimizing the formation of byproducts, particularly its diastereomer, pseudoephedrine.
Temperature: The reduction of 2-methylamino-1-phenyl-1-propanone is highly temperature-dependent. Lower temperatures (e.g., 0–25 °C) during reduction with sodium borohydride can significantly favor the formation of ephedrine over pseudoephedrine. google.com
Solvent: The choice of solvent (e.g., methanol, ethanol) can influence the reaction rate and the stereochemical outcome of the reduction step. google.com
Catalyst: In catalytic hydrogenation, the choice of metal catalyst (e.g., platinum, palladium) and its support can affect the diastereomeric ratio of the product. dcu.ie
pH Control: During amination reactions and work-up procedures, careful control of pH is necessary to ensure the amine is in its free base form for reaction or extraction. google.com
Resolving Agents: To improve optical purity, chiral organic acids like mandelic acid or tartaric acid can be used to form diastereomeric salts with racemic ephedrine, allowing for separation of the desired enantiomer through crystallization. google.com
The table below shows typical results from optimizing the reduction of α-methylamino propiophenone (B1677668) hydrochloride. google.com
| Reducing Agent | Solvent | Temperature (°C) | Ephedrine:Pseudoephedrine Ratio | Yield (%) |
| NaBH₄ | Methanol | < 30 | 93.5 : 6.5 | 93.8 |
| KBH₄ | Ethanol | < 30 | 97.1 : 2.9 | 95.6 |
Solid-Phase Synthetic Approaches for Ephedrine Analogues
Solid-phase synthesis involves attaching a molecule to a solid support (like a resin bead) and performing sequential chemical reactions. This methodology is highly advantageous for the synthesis of large molecules like peptides and oligonucleotides because it simplifies the purification process; excess reagents and byproducts are simply washed away from the resin-bound product.
However, for small molecules like ephedrine, solid-phase synthesis is not a conventional or efficient production method. The classical solution-phase and biocatalytic routes are far more established and cost-effective. Theoretically, a solid-phase approach could be designed for creating a library of ephedrine analogues. In such a strategy, a precursor like a substituted benzaldehyde could be attached to a resin. Subsequent reactions—such as condensation, reduction, and amination—could be performed on the solid support. Different building blocks could be introduced at various stages to generate a diverse set of structurally related compounds. The final products would then be cleaved from the resin for screening. While feasible, this approach is primarily a research tool for drug discovery rather than a practical route for the synthesis of ephedrine itself.
Chemoenzymatic and Biocatalytic Routes for Ephedrine Production
Chemoenzymatic and biocatalytic methods are highly significant in the industrial production of ephedrine, offering high stereoselectivity and environmentally benign reaction conditions. researchgate.net These routes often focus on the synthesis of the key chiral intermediate, L-phenylacetylcarbinol (L-PAC). nih.govmdma.ch
The most prominent biocatalytic process involves the use of yeast, particularly Saccharomyces cerevisiae. vu.edu.au In this biotransformation, fermenting yeast is fed benzaldehyde. vu.edu.au The yeast enzyme pyruvate (B1213749) decarboxylase (PDC) catalyzes the acyloin condensation of benzaldehyde with an acetaldehyde (B116499) equivalent (derived from pyruvate) to produce L-PAC with high enantiomeric excess. nih.govmdma.ch
Reaction: Benzaldehyde + Pyruvate --(Pyruvate Decarboxylase)--> L-Phenylacetylcarbinol + CO₂
This biocatalytically produced L-PAC is then harvested and chemically converted to L-ephedrine via reductive amination with methylamine, as described in section 2.1.2. vu.edu.au
More advanced biocatalytic cascades have been developed to produce all four stereoisomers of norephedrine and norpseudoephedrine. These multi-enzyme systems combine a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase (like acetohydroxyacid synthase, AHAS) with a stereoselective ω-transaminase (ω-TA). rsc.orgresearchgate.net
Step 1 (Carboligation): Benzaldehyde and pyruvate are converted to an (R)- or (S)-phenylacetylcarbinol intermediate by an (R)- or (S)-selective carboligase. researchgate.net
Step 2 (Transamination): The resulting α-hydroxy ketone is then aminated by an (R)- or (S)-selective transaminase to yield the desired norephedrine isomer. researchgate.net
Optimization of these biocatalytic routes involves controlling fermentation conditions (pH, temperature, substrate feeding) to maximize enzyme activity and minimize the formation of byproducts like benzyl (B1604629) alcohol. nih.gov Recent research has also focused on identifying and engineering novel enzymes with broader substrate scopes to produce various ephedrine analogues. nih.gov
Derivatization Strategies for Structural Modification of Ephedrine
Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," with different properties. In the context of ephedrine, derivatization is used for two main purposes: analytical characterization and the synthesis of new molecules with potentially different biological activities.
For analytical purposes, derivatization is often used to improve the volatility and thermal stability of ephedrine for gas chromatography-mass spectrometry (GC-MS) analysis. This allows for the separation and identification of different stereoisomers. Common derivatizing agents include:
Acylating Agents: Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) react with the hydroxyl and amine groups. However, these agents can cause interconversion between ephedrine and pseudoephedrine, leading to inaccurate quantification. nih.gov
Chiral Derivatizing Agents: Reagents like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) are used to create diastereomeric derivatives of the ephedrine enantiomers, which can then be separated on a non-chiral chromatography column. faa.gov
Isothiocyanates: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) reacts with the amine group to form thiourea (B124793) derivatives, which can be used for the liquid chromatographic separation of enantiomers. mdma.ch
"Solutan" Identified as Inorganic Salt Mixture, Precluding Complex Organic Synthesis Analysis
Initial research into the chemical compound "this compound" has revealed its identity as a simple inorganic salt mixture, a fact that fundamentally alters the basis of the requested article on its complex organic synthesis and derivatization. The provided outline, which details synthetic pathways, the design of analogues for structure-activity profiling, and advanced transformations, is predicated on "this compound" being a complex organic scaffold amenable to such chemical manipulations. However, scientific databases identify "this compound" as a mixture of potassium iodide and sodium iodide. nih.gov
The IUPAC name for this substance is potassium;sodium;diiodide, with a chemical formula of I2KNa. nih.gov This composition classifies "this compound" as an inorganic compound, which does not possess a scaffold or functional groups that can be interconverted in the manner described by the user's detailed outline. Concepts such as the design and synthesis of analogues for structure-activity relationship (SAR) studies are central to medicinal chemistry and drug discovery, where the modification of a core organic structure is undertaken to enhance biological activity. solubilityofthings.comwikipedia.org Similarly, functional group interconversions are a cornerstone of organic synthesis, involving the transformation of one functional group into another to build molecular complexity. solubilityofthings.comsolubilityofthings.com
Given that "this compound" is an inorganic salt mixture, the requested topics of "Design and Synthesis of this compound Analogues for Structure-Activity Profiling" and "Functional Group Interconversions and Advanced Transformations on this compound Scaffold" are not applicable. There is no "this compound scaffold" to modify, nor are there functional groups to interconvert in the context of organic chemistry.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the chemical entity known as "this compound." The foundational premise of the request is inconsistent with the established chemical identity of the substance.
Biosynthesis of Solutan if Applicable to a Biologically Derived Compound
Identification of Biosynthetic Precursors and Intermediates of Solutan
Biosynthetic precursors and intermediates are the molecular building blocks and stepping stones in the enzymatic pathway leading to a final biologically-produced compound. nih.gov For example, the biosynthesis of the complex natural product vinblastine (B1199706) involves numerous precursor molecules that are sequentially modified by enzymes. nih.gov Similarly, the biosynthesis of mandelic acid involves precursors such as phenylpyruvic acid and trans-cinnamate which are acted upon by enzymes in the mandelate (B1228975) pathway. wikipedia.org
In the case of this compound, a simple mixture of inorganic salts, there are no biosynthetic precursors or intermediates. Potassium iodide (KI) and sodium iodide (NaI) are formed through chemical reactions between the elements potassium or sodium and iodine, not through a biological pathway within an organism.
Enzymatic Pathways and Catalytic Mechanisms in this compound Biosynthesis
Enzymatic pathways are series of reactions catalyzed by specific enzymes to produce a particular product. nih.govresearchgate.net These biological catalysts accelerate chemical reactions and exhibit high specificity for their substrates. nih.gov For instance, the biosynthesis of apramycin (B1230331) involves a transaldolase enzyme, AprG, which catalyzes a key step in the formation of the octose core of the molecule. acs.org
As this compound is not a product of biological activity, there are no enzymatic pathways or catalytic mechanisms associated with its formation in a living system. The bonding in potassium iodide and sodium iodide is ionic, resulting from the electrostatic attraction between positively charged potassium or sodium ions and negatively charged iodide ions, a process not mediated by enzymes in a biosynthetic context.
Genetic and Metabolic Engineering Approaches for Modulating this compound Production
Genetic and metabolic engineering are techniques used to modify the genetic material of an organism to alter its biochemical pathways, often to increase the production of a desired compound. wikipedia.orgoregonstate.educationnih.gov This can involve the insertion, deletion, or modification of genes that code for enzymes in a biosynthetic pathway. wikipedia.org For example, the production of isobutanol in Saccharomyces cerevisiae has been increased by deleting genes for competing metabolic pathways, thereby redirecting carbon flow towards isobutanol synthesis. researchgate.net
Since there are no genes or enzymes responsible for the production of this compound in any organism, genetic and metabolic engineering approaches are not applicable for modulating its production in a biological system.
Regulation of Biosynthetic Gene Expression in this compound-Producing Organisms
The production of secondary metabolites in organisms is often tightly regulated at the genetic level. nih.gov The expression of biosynthetic genes can be controlled by various regulatory elements, such as transcription factors and signaling molecules, which can turn gene expression on or off in response to developmental or environmental cues. researchgate.netnih.gov For example, the expression of genes in the anthocyanin biosynthesis pathway is regulated by specific transcription factors, leading to the accumulation of these pigments in plant tissues. researchgate.net
As there are no this compound-producing organisms that utilize a biosynthetic pathway, there is no regulation of biosynthetic gene expression to consider. The formation of this inorganic salt mixture is a matter of chemistry, not regulated biology.
Molecular and Cellular Mechanisms of Action of Solutan
Interaction of Solutan with Molecular Targets
The biological effects of many compounds are initiated through direct interaction with specific molecular targets within cells. These targets are often proteins, such as receptors, enzymes, or transporters, but can also include nucleic acids or lipids. The nature of the interaction, including the binding site and the resulting conformational changes, dictates the downstream biological outcome. While the specific molecular targets of this compound (CID 174224) were not identified in the search, the principles of ligand-target interaction are well-established.
Ligand-Receptor Binding Dynamics and Kinetics of this compound
Ligand-receptor binding is a dynamic process characterized by association and dissociation rates, which together determine the affinity of the ligand for its receptor and the duration of the ligand-receptor complex. Binding kinetics describes the rate at which molecules form a complex (association rate, ka or kon) and the rate at which this complex breaks apart (dissociation rate, kd or koff). malvernpanalytical.com The equilibrium dissociation constant (KD) is a measure of affinity and is calculated as the ratio of kd to ka. malvernpanalytical.com A lower KD indicates higher affinity. These parameters are crucial for understanding the potency and duration of a compound's effect. malvernpanalytical.comresearchgate.net
Techniques such as surface plasmon resonance or other label-free methods can be used to measure these kinetic parameters in real-time. malvernpanalytical.com The interaction between a ligand and its receptor can involve various forces, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. The solvation environment, particularly the role of water molecules near binding sites, can significantly influence binding kinetics. nih.gov
Note: Specific data on the ligand-receptor binding dynamics and kinetics of this compound (CID 174224) with any potential molecular targets were not found in the conducted search.
Post-Translational Modification and Enzyme Activity Modulation by this compound
Enzyme activity is tightly regulated within cells and can be modulated by various mechanisms, including direct binding of small molecules, allosteric regulation, and post-translational modifications. Post-translational modifications (PTMs), such as phosphorylation, glycosylation, or ubiquitination, can alter an enzyme's conformation, localization, stability, or interaction with other molecules, thereby affecting its activity.
Compounds can modulate enzyme activity by directly competing with the substrate for the active site (inhibition or activation), binding to an allosteric site to alter catalytic efficiency or substrate affinity, or by influencing the enzymes that catalyze PTMs or the proteins that recognize PTMs. researchgate.net Some compounds can also induce changes in enzyme activity by affecting protein assembly or proximity. rsc.orgelifesciences.org
Note: The search did not yield specific information on whether this compound (CID 174224) modulates enzyme activity or influences post-translational modifications of cellular proteins.
Cellular Signal Transduction Pathways Influenced by this compound
Cellular signal transduction pathways are complex networks of molecular interactions that allow cells to receive and respond to external and internal stimuli. These pathways often involve a series of events, including ligand-receptor binding, activation of intracellular signaling molecules (such as enzymes or second messengers), and ultimately, changes in cellular function or gene expression. Compounds can influence these pathways by targeting specific components, thereby amplifying, inhibiting, or altering the signal. While the specific pathways influenced by this compound (CID 174224) are not detailed in the search results, the general mechanisms of how compounds interact with cellular signaling are understood.
Membrane Permeability and Transport Mechanisms of this compound at the Cellular Level
For a compound to interact with intracellular targets or influence intracellular signaling pathways, it must first cross the cell membrane. The cell membrane is a selectively permeable barrier that regulates the passage of substances into and out of the cell. dummies.comphysicsandmathstutor.com The ability of a compound to cross the membrane is its membrane permeability, which is influenced by factors such as its size, charge, polarity, and lipid solubility. libretexts.orglibretexts.orgnih.gov
Compounds can cross the membrane through various mechanisms:
Passive Diffusion: Small, nonpolar molecules can directly pass through the lipid bilayer down their concentration gradient without the need for transport proteins or energy. dummies.comlibretexts.org
Facilitated Diffusion: This involves the movement of molecules across the membrane down their concentration gradient with the help of membrane transport proteins (e.g., channels or carriers). This process does not require direct energy input. dummies.comlibretexts.orgbritannica.com
Active Transport: This process requires cellular energy (typically ATP) to move molecules across the membrane against their concentration gradient, often mediated by specific protein pumps. britannica.comwikipedia.org Active transport is essential for maintaining concentration gradients necessary for cellular function. britannica.comwikipedia.org
Vesicular Transport: Larger molecules or particles can be transported across the membrane within vesicles through processes like endocytosis and exocytosis.
The composition of the cellular environment can also affect membrane permeability and transport. nih.gov
Note: Specific data on the membrane permeability of this compound (CID 174224) or the transport mechanisms it utilizes to enter or exit cells were not found in the conducted search.
Intracellular Localization and Distribution of this compound within Cellular Compartments
Once inside the cell, a compound's biological activity can be further influenced by its intracellular localization and distribution among different cellular compartments. Eukaryotic cells contain various organelles, such as the cytoplasm, nucleus, mitochondria, endoplasmic reticulum, and lysosomes, each with distinct environments and functions. plos.org The accumulation of a compound in a specific compartment can concentrate it near its molecular target or influence its metabolic fate.
Factors influencing intracellular localization include interactions with intracellular proteins, binding to nucleic acids, partitioning into lipid membranes, and active transport into or out of organelles. The pH and other biochemical properties of different compartments can also play a role. plos.org Understanding the intracellular distribution of a compound is crucial for predicting its effects and potential off-target interactions.
Note: The conducted search did not provide specific details regarding the intracellular localization or distribution of this compound (CID 174224) within cellular compartments.
Modulation of Key Cellular Processes by this compound (e.g., gene expression, protein synthesis)
Direct evidence detailing the modulation of gene expression or protein synthesis by a specific chemical compound named "this compound" is limited in the provided search results. However, related biological processes and the effects of substances associated with "this compound" in certain contexts are mentioned.
Research into advanced drug delivery systems, such as niosomes utilizing "this compound C24" as a nonionic surfactant, provides insights into cellular processes relevant to drug transport and cellular function. Studies have identified the presence of various amino acid transporters, including ASCT1, LAT1, and ATB0+, on the cornea, with their expression confirmed through gene expression analysis nih.gov. These transporters play a vital role in the uptake of amino acids essential for protein synthesis and maintaining the integrity of ocular tissues nih.gov. Peptide transporters (PepT1, PepT2, PHT 1, and PHT 2) are also involved in transporting peptides across epithelial barriers, and these transporters can be substrates for various drug molecules nih.gov. While "this compound C24" is a component in these drug delivery systems, the modulation of gene expression and the process of protein synthesis in this context relate to the biological machinery of the cells being targeted for drug delivery and the transport mechanisms involved, rather than a direct effect of the this compound C24 surfactant on these fundamental cellular processes.
In the specific application of chloramphenicol-loaded niosomes prepared with this compound C24, the mechanism of action of the encapsulated drug, chloramphenicol, involves the inhibition of bacterial protein synthesis through binding to ribosomes who.intresearchgate.net. This demonstrates the modulation of protein synthesis, but the effect is mediated by chloramphenicol, not the this compound C24 surfactant used in the niosome formulation.
Structure Activity Relationship Sar Studies of Solutan Analogues
Preclinical Investigational Studies of Solutan
In Vitro Efficacy Assessments of Solutan
There is no available information in the scientific literature regarding in vitro efficacy assessments of a compound named this compound.
Cell-Based Assays and Phenotypic Screening of this compound
No studies detailing cell-based assays or phenotypic screening of a compound named this compound were found.
Biochemical Assays for Target Engagement and Pathway Modulation by this compound
Information on biochemical assays to determine target engagement or pathway modulation by a compound named this compound is not available.
Organotypic Slice Cultures and 3D Cell Models in this compound Research
No research articles describing the use of organotypic slice cultures or 3D cell models in the study of a compound named this compound could be located.
In Vivo Studies of this compound in Experimental Models
There is no available information in the scientific literature regarding in vivo studies of a compound named this compound in experimental models.
Pharmacological Activity in Disease Models (e.g., pathway modulation, physiological response)
No data exists on the pharmacological activity of a compound named this compound in any disease models.
Distribution and Accumulation in Organ Systems (excluding human data)
There are no published studies on the distribution and accumulation of a compound named this compound in the organ systems of any non-human experimental models.
Excretion Patterns and Metabolite Profiling in Preclinical Models (excluding human data)
Information regarding the excretion patterns and metabolite profiling of "this compound" in preclinical models is not available in the public domain.
Ex Vivo Analysis of this compound Effects on Tissues and Organs
There are no publicly available studies detailing the ex vivo effects of a compound named "this compound" on tissues or organs.
Target Validation and Biomarker Discovery in this compound Research
No information on target validation or biomarker discovery related to "this compound" is present in accessible scientific literature.
Advanced Analytical Methodologies for Solutan Research
Chromatographic Techniques for Solutan Separation and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds such as this compound. thermofisher.comwjpmr.com Method development for this compound using HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rate, temperature, and detection parameters to achieve adequate resolution, sensitivity, and reproducibility. thermofisher.comgyanvihar.org
A typical reversed-phase HPLC method for this compound might utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control pH. bibliotekanauki.plgyanvihar.org The specific ratio and gradient profile of the mobile phase components would be optimized based on the physicochemical properties of this compound to ensure optimal peak shape and separation from potential impurities. Detection is commonly achieved using a UV-Visible detector if this compound possesses a chromophore, monitoring at an appropriate wavelength where the compound absorbs strongly. gyanvihar.org
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| Stationary Phase | C18 (e.g., 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water (with buffer, e.g., ammonium (B1175870) acetate) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV-Vis (Specific wavelength optimized for this compound) |
Method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are crucial to ensure the reliability of the developed HPLC method for this compound quantification. researchgate.net
Gas Chromatography (GC) Applications for Volatile this compound Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, volatile derivatives of this compound can be amenable to this technique. filab.frusm.my Derivatization involves chemically modifying this compound to increase its volatility and thermal stability. Common derivatization reactions include silylation, acylation, or alkylation. env.go.jp
GC applications for this compound derivatives could include purity analysis, identification of volatile impurities, or the quantification of specific volatile breakdown products. scirp.orgdrawellanalytical.com Separation is achieved by partitioning the volatile derivatives between a stationary phase (coated on the inside of a capillary column) and a gaseous mobile phase (carrier gas, typically helium or nitrogen). usm.my Detection is often performed using a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometry (MS) detector for enhanced specificity and identification. scirp.orgfilab.fr
Table 2: Plausible GC Parameters for Volatile this compound Derivative Analysis
| Parameter | Value/Description |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1 - 2 mL/min |
| Injection Mode | Split or Splitless |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | Optimized for derivative volatility |
| Detection | FID or MS |
Research findings might involve comparing chromatographic profiles of different this compound derivative synthesis routes to assess purity or identifying specific volatile markers indicative of degradation.
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Metabolomics
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing highly powerful tools for complex sample analysis, including metabolomics studies involving this compound. eag.comcreative-proteomics.com
LC-MS/MS for this compound and its Non-Volatile Metabolites: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing this compound and its less volatile or polar metabolites in complex matrices. eag.comtechnologynetworks.com LC separates the components, and the MS/MS provides detailed structural information through fragmentation patterns. creative-proteomics.com This allows for selective detection and quantification of target analytes even in the presence of interfering substances. LC-MS/MS is highly sensitive and specific, making it valuable for identifying and quantifying this compound metabolites in biological or environmental samples. creative-proteomics.comthermofisher.com
GC-MS for Volatile this compound Derivatives and Metabolites: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is applied to the analysis of volatile this compound derivatives and volatile metabolites. filab.frusm.my Similar to GC, samples may require derivatization. GC-MS provides chromatographic separation followed by electron ionization (EI) or chemical ionization (CI) and mass analysis, yielding characteristic mass spectra that aid in the identification of compounds by comparison to spectral libraries. usm.my GC-MS is widely used in fields requiring the analysis of volatile organic compounds. scirp.orgfilab.frdrawellanalytical.com
Table 3: Applications of Hyphenated Techniques in this compound Research
| Technique | Application Area | Key Information Provided |
| LC-MS/MS | Analysis of this compound and polar/non-volatile metabolites | Identification and quantification in complex matrices, structural elucidation of metabolites |
| GC-MS | Analysis of volatile this compound derivatives and volatile metabolites | Identification and quantification of volatile components, purity assessment, detection of volatile impurities |
Research utilizing these techniques might involve tracking the transformation of this compound in various systems by identifying and quantifying its metabolic products or characterizing the volatile profile of this compound formulations. researchgate.netfrontiersin.org
Spectroscopic Characterization of this compound and its Complexes
Spectroscopic methods provide detailed information about the structure, bonding, and properties of this compound and its interactions with other molecules to form complexes. probion.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including this compound. alfa-chemistry.commdpi.com By analyzing the interaction of atomic nuclei (such as ¹H, ¹³C, etc.) with a strong magnetic field and radiofrequency pulses, NMR yields spectra that provide information about the types of atoms present, their chemical environment, and their connectivity. alfa-chemistry.comiastate.edu
Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like COSY, HSQC, HMBC) can be used to assign signals to specific nuclei within the this compound molecule and establish the complete molecular structure. researchgate.net NMR is also valuable for studying the conformation and dynamics of this compound in solution and investigating the stoichiometry and structure of this compound complexes. researchgate.net
Table 4: Typical NMR Spectroscopic Data for this compound (Illustrative)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Plausible) |
| ¹H | 7.25 | Singlet | 5H | Aromatic Protons |
| ¹H | 3.50 | Triplet | 2H | -CH₂- next to X |
| ¹H | 2.10 | Multiplet | 2H | Aliphatic -CH₂- |
| ¹³C | 130.5 | - | - | Aromatic Carbon (quat) |
| ¹³C | 128.0 | - | - | Aromatic Carbon (CH) |
| ¹³C | 55.2 | - | - | -CH₂- next to X |
Note: The chemical shifts, multiplicities, and assignments in Table 4 are illustrative and would be specific to the actual structure of this compound.
Research findings from NMR could include the confirmation of this compound's synthesized structure, the identification of structural isomers, or the characterization of binding sites in this compound-ligand complexes. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of this compound. fiveable.mewikipedia.org When coupled with separation techniques like LC or GC, MS serves as a highly sensitive and selective detector. usm.myeag.com
In MS, this compound molecules are ionized, and the resulting ions are separated based on their m/z ratio before detection. wikipedia.org Different ionization techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Electron Ionization (EI)) can be used depending on the properties of this compound. technologynetworks.com The mass spectrum typically shows a molecular ion peak, corresponding to the intact ionized molecule, and potentially fragment ions, which arise from the dissociation of the molecular ion. wikipedia.org
Analysis of the fragmentation pattern provides valuable structural information, helping to confirm the identity of this compound and elucidate the structures of unknown impurities or metabolites. wikipedia.org High-resolution MS can determine the exact mass of this compound, allowing for the determination of its elemental composition. usm.my
Table 5: Illustrative Mass Spectrometry Data for this compound
| Ion Type | m/z Value (Plausible) | Relative Abundance (%) | Interpretation (Plausible) |
| Molecular Ion | [M+H]⁺ or [M-H]⁻ | 100 | Molecular Weight of this compound |
| Fragment Ion 1 | 150.1 | 45 | Structural fragment A |
| Fragment Ion 2 | 107.0 | 60 | Structural fragment B |
| Isotopic Peak | [M+1]+H]⁺ etc. | (Calculated) | Confirmation of elemental composition |
Note: The m/z values and fragmentation pattern in Table 5 are illustrative and would be specific to the actual structure of this compound.
MS is essential for confirming the molecular weight of synthesized this compound, identifying impurities by their accurate mass and fragmentation, and characterizing the structure of this compound metabolites or degradation products. thermofisher.combiorxiv.org
UV-Visible and Fluorescence Spectroscopy for this compound Detection
UV-Visible (UV-Vis) spectroscopy is a widely used quantitative laboratory technique that measures the absorbance of light by a chemical compound in the ultraviolet and visible regions of the electromagnetic spectrum. smacgigworld.comupi.edulibretexts.orgwikipedia.org This method is based on the principle that molecules containing chromophores absorb light at specific wavelengths, causing electronic transitions from the ground state to an excited state. upi.eduwikipedia.org The amount of light absorbed is directly proportional to the concentration of the absorbing compound in a solution, as described by the Beer-Lambert Law. libretexts.org UV-Vis spectroscopy is valuable for identifying compounds with chromophoric groups and quantifying their concentration in solution. upi.eduwikipedia.org Factors such as solvent choice, temperature, and pH can influence the UV-Vis spectrum of a compound. smacgigworld.com
Fluorescence spectroscopy is a highly sensitive analytical technique that complements UV-Vis absorption spectroscopy. wikipedia.orghoriba.com It involves exciting a molecule with light at a specific wavelength, causing it to transition to an excited state. horiba.com The molecule then emits light at a longer wavelength as it returns to a lower energy state. horiba.comchromedia.org This emitted light, known as fluorescence, is measured as a function of wavelength to produce an emission spectrum. horiba.comchromedia.orguci.edu Fluorescence analysis is suitable for analytes that absorb UV or visible light and emit visible or near-infrared radiation. chromedia.org The intensity of fluorescence emission is directly proportional to the intensity of the incident radiation and the concentration of the analyte, particularly at low concentrations. chromedia.orguci.edu While powerful for detecting fluorescent compounds, the application of UV-Visible and fluorescence spectroscopy specifically for the detection or characterization of this compound (I2KNa) was not identified in the conducted literature searches.
Electrochemical Detection Methods for this compound
Electrochemical detection methods involve measuring the electrical properties of a solution or a modified electrode surface in the presence of an analyte. These techniques can be highly sensitive and selective for detecting electroactive species. mdpi.com Common electrochemical techniques include voltammetry, amperometry, and potentiometry. Voltammetry involves applying a varying potential to an electrode and measuring the resulting current, which can provide information about the redox properties of the analyte. Amperometry involves measuring the current at a constant potential, often used for quantitative analysis. Potentiometry measures the potential of an electrode under equilibrium conditions, related to the concentration of specific ions.
Electrochemical sensors can be designed by modifying electrode surfaces with various materials to enhance their sensitivity and selectivity towards target analytes. mdpi.comresearchgate.net These methods are applicable to both electroactive compounds and, in some cases, electro-inactive compounds through indirect detection mechanisms or the use of modified electrodes. acs.org While electrochemical methods are broadly applied in analytical chemistry for the detection of various substances, including metal ions and organic compounds, specific research detailing the electrochemical detection of this compound was not found in the performed searches. mdpi.comresearchgate.netacs.org
Advanced Microscopy Techniques for this compound Localization (e.g., super-resolution imaging)
Advanced microscopy techniques, particularly super-resolution imaging modalities, offer the ability to visualize and localize molecules with spatial resolutions beyond the diffraction limit of conventional light microscopy. optica.orgpnas.orgoxinst.comwikipedia.org Techniques such as Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) rely on the temporal isolation and precise localization of individual fluorescent molecules to reconstruct high-resolution images. optica.orgpnas.orgoxinst.comhelpi-optics.plteledynevisionsolutions.commicroscopyu.com These methods are invaluable for studying the nanoscale distribution and organization of molecules within cells and other biological or material systems. pnas.orghelpi-optics.plteledynevisionsolutions.com
Localization microscopy techniques typically require the target molecule to be labeled with a fluorescent probe that can be switched between a fluorescent "on" state and a non-fluorescent "off" state. optica.orgoxinst.com By imaging a sparse subset of fluorescent molecules in each frame and precisely determining their positions, a super-resolution image can be built up from thousands of frames. pnas.orghelpi-optics.plteledynevisionsolutions.com While advanced microscopy techniques are powerful tools for molecular localization, specific studies employing these methods for the localization of this compound were not identified in the conducted literature review.
Radiochemical Methods for Tracing this compound in Research Models
Radiochemical methods involve the use of radioactive isotopes as tracers to study chemical and biological processes. osti.govvaia.comslideshare.net These techniques offer high sensitivity and can be used to track the movement, distribution, and transformation of labeled compounds in various systems, including research models. vaia.comslideshare.net Radiochemical analysis is concerned with determining the radioactivity associated with elements in a sample, which can then be used to infer mass or concentration. osti.gov
Computational and Theoretical Studies of Solutan
Molecular Modeling and Docking Simulations of Solutan Interactions
Molecular modeling and docking simulations are widely used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a macromolecule, such as a protein or nucleic acid. These methods help researchers understand the nature of molecular recognition and estimate the strength of the interaction.
Protein-Ligand Docking and Scoring for this compound
Protein-ligand docking aims to predict how a ligand binds to a specific site on a protein target. This involves searching for favorable binding poses and scoring these poses based on various energy functions or scoring algorithms that estimate the binding affinity. Understanding the interaction between a chemical compound and its biological target at the molecular level is fundamental in rational drug design and understanding biological processes. While general molecular docking techniques are well-established for predicting how drug molecules interact with protein active sites researchgate.net, specific detailed research findings or data tables for protein-ligand docking and scoring involving this compound (PubChem CID 174224) were not found in the provided search results. However, applying protein-ligand docking to this compound would involve:
Target Preparation: Obtaining or modeling the 3D structure of the target protein, including preparing the active site for docking.
Ligand Preparation: Generating a 3D structure of this compound and preparing it for docking, which may involve considering different protonation states and conformers.
Docking Simulation: Using docking software to sample possible binding poses of this compound within the protein's active site.
Scoring and Analysis: Evaluating the generated poses using scoring functions to rank them based on predicted binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and the protein.
Such studies, if conducted, could provide valuable information about potential biological targets of this compound and the molecular basis of its activity, if any, related to protein binding.
Molecular Dynamics Simulations to Investigate this compound Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. MD simulations can be used to investigate the conformational flexibility of a molecule, how it behaves in different environments (e.g., in solution, in a membrane, or bound to a protein), and the stability of molecular complexes. While MD simulations are powerful tools for exploring the conformational landscape of molecules researchgate.net, specific studies detailing molecular dynamics simulations to investigate the conformational changes of this compound (PubChem CID 174224) were not found in the provided search results. However, applying MD simulations to this compound could involve:
System Setup: Preparing the simulation system, including this compound, the surrounding environment (e.g., water molecules, ions), and potentially a target protein or membrane.
Simulation Run: Running the MD simulation for a sufficient duration to capture relevant conformational transitions or interaction dynamics.
Trajectory Analysis: Analyzing the simulation trajectory to extract information about this compound's conformational changes, flexibility, and interactions with its environment or binding partner.
The search results did mention "molecular conformational properties" in the context of using "this compound C24" (a nonionic surfactant) for the conception of nanoparticles with different morphologies researchgate.net. This highlights how computational methods, including those that probe conformational behavior, can be relevant in studying compounds like surfactants and their role in self-assembly and material properties.
Quantum Chemical Calculations on this compound Reactivity and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. This allows for the calculation of various molecular properties, including energies, geometries, charge distributions, and spectroscopic parameters. These calculations are essential for understanding chemical reactivity and the fundamental nature of chemical bonds. While quantum chemical methods are routinely applied to study the reactivity and electronic structure of chemical compounds kpfu.ru, specific detailed research findings or data tables from quantum chemical calculations on this compound (PubChem CID 174224) were not found in the provided search results.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT calculations can provide insights into various properties relevant to chemical reactivity and molecular behavior, such as:
Molecular Geometry and Stability: Determining the most stable 3D arrangement of atoms in this compound.
Electronic Properties: Calculating atomic charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO), which are indicative of reactivity.
Reaction Pathways and Transition States: Investigating potential chemical reactions involving this compound and calculating the energy barriers.
Applying DFT to this compound would involve selecting an appropriate functional and basis set and performing calculations to obtain these properties.
Prediction of Spectroscopic Properties of this compound
Quantum chemical calculations, including DFT, can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectroscopy). Predicting these properties computationally can aid in the experimental identification and characterization of a compound. While the examination of spectroscopic properties of chemical substances is a standard analytical approach dokumen.pub, specific studies on the prediction of spectroscopic properties of this compound (PubChem CID 174224) using computational methods were not found in the provided search results. Computational prediction of this compound's spectroscopic properties would involve:
Geometry Optimization: Calculating the stable molecular geometry of this compound.
Property Calculation: Performing specific quantum chemical calculations (e.g., vibrational frequency analysis for IR/Raman, NMR shielding constant calculations for NMR, time-dependent DFT for UV-Vis) based on the optimized geometry.
Comparison with Experiment: Comparing predicted spectra with experimental data, if available, for validation and identification.
In Silico Prediction of this compound's Metabolic Pathways
In silico methods can be used to predict how a compound is likely to be metabolized in a biological system. These predictions are based on databases of known metabolic transformations, enzyme promiscuity, and computational models that identify potential sites of metabolism on the molecule. Predicting metabolic pathways is important for understanding a compound's pharmacokinetic profile and identifying potential metabolites, which may have different activities or toxicities compared to the parent compound. While in silico tools are utilized in various aspects of chemical and biological research, including the prediction of biological activity epdf.pub, specific detailed research findings or data tables from in silico prediction of this compound's (PubChem CID 174224) metabolic pathways were not found in the provided search results.
In silico metabolism prediction for this compound would typically involve:
Structure Input: Providing the chemical structure of this compound to a prediction software or web server.
Enzyme/Pathway Databases: The software utilizes internal databases of metabolic enzymes and known reactions.
Site of Metabolism Prediction: Identifying the most probable sites on the this compound molecule where metabolic transformations are likely to occur (e.g., oxidation, reduction, hydrolysis).
Pathway Generation: Predicting the possible sequence of metabolic reactions and the resulting metabolites.
Although the search results mentioned predicted functional pathways related to metabolism in the context of this compound echinoderms researchgate.net, this is unrelated to the metabolic fate of the chemical compound this compound in a biological system relevant to the other computational studies discussed.
Cheminformatics and Machine Learning in this compound Research
Virtual Screening for Novel this compound Scaffolds
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify structures likely to possess desired biological activity or properties. medchemexpress.com In the context of this compound research, virtual screening could be employed to discover novel compounds with structural similarities to this compound or those predicted to interact with the same biological targets. VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). medchemexpress.com
SBVS requires the three-dimensional (3D) structure of the biological target protein. medchemexpress.com Candidate molecules, including this compound analogs or scaffolds, would be computationally docked into the target's binding site and ranked based on their predicted binding affinity and complementarity. medchemexpress.com LBVS, conversely, does not necessitate knowledge of the target's 3D structure but relies on information from known active compounds, such as this compound itself. medchemexpress.com Methods like similarity searching, pharmacophore mapping, and the use of machine learning can be applied in LBVS to identify potentially active molecular scaffolds based on their resemblance to this compound in terms of chemical features or properties. medchemexpress.com
Predictive Modeling of this compound's Biological Activities (e.g., activity prediction based on SAR)
Predictive modeling, particularly through the application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) principles, is a key area where cheminformatics and machine learning contribute to understanding compounds like this compound. ecmiindmath.orgcresset-group.com SAR and QSAR models aim to establish relationships between the structural characteristics of molecules and their biological activities or other properties. ecmiindmath.orgthepsci.eumdpi.com
For this compound, predictive modeling could involve developing models to forecast its potential biological activities based on its chemical structure and a dataset of compounds with known structures and activities. worldscientific.comibmc.msk.ru This process typically involves:
Molecular Representation: Describing this compound's structure using numerical parameters or descriptors that capture its physicochemical and structural features. ecmiindmath.orgworldscientific.com
Model Building: Employing machine learning algorithms (such as Random Forest, Support Vector Machines, or Naive Bayesian classifiers) to build a mathematical model that correlates the molecular descriptors with observed biological activities. mdpi.comecmiindmath.orgworldscientific.comibmc.msk.runih.gov
Prediction: Using the trained model to predict the biological activity of this compound or novel compounds structurally related to it. cresset-group.comibmc.msk.ru
QSAR models can be used for both regression (predicting continuous values like potency, e.g., pIC50) and classification (predicting whether a compound is active or inactive). cresset-group.com These models provide insights into which structural features are important for a particular activity, aiding in the rational design of this compound derivatives with potentially improved properties. cresset-group.com While specific detailed research findings on predictive modeling of this compound's biological activities were not found in the provided search results, the methodologies described are widely applicable to chemical compounds for predicting various endpoints, including biological activity and physicochemical parameters. worldscientific.comaganitha.ai
Degradation and Environmental Fate of Solutan
Biotransformation and Biodegradation of Solutan in Environmental Systems
Enzymatic Biotransformations of this compound in Environmental Contexts
No data tables or detailed research findings on these topics for a compound named "this compound" exist in the accessible scientific literature.
Environmental Transport and Persistence Modeling of this compound
One of the most widely used models for simulating water flow and solute transport in the vadose zone (the unsaturated zone above the groundwater table) is the HYDRUS model. mdpi.comresearchgate.net This model can simulate the one-dimensional transport of solutes and can account for factors such as advection, dispersion, and nonlinear sorption, making it a valuable tool for predicting the fate of iodide from this compound in soil profiles. mdpi.comresearchgate.net
Interactive Data Table: Models for Iodide Transport
| Model Name | Description | Key Parameters Considered | Application |
| Advection-Dispersion Equation (ADE) | A fundamental partial differential equation that describes the transport of a solute in a porous medium. | Advection, dispersion, diffusion, retardation factor. | General solute transport in soil and groundwater. |
| HYDRUS-1D | A public domain software package for simulating water, heat, and solute movement in one-dimensional variably saturated media. mdpi.comresearchgate.net | Soil hydraulic properties, solute transport parameters (e.g., dispersion coefficient), sorption isotherm parameters. | Simulating the vertical transport of iodide in soil profiles. mdpi.comresearchgate.net |
| Compartment Models (e.g., Mackay models) | Conceptualize the environment as a series of well-mixed compartments (e.g., air, water, soil, sediment). | Inter-media transport rates, degradation rates within each compartment. | Assessing the overall environmental distribution and fate of chemicals on a larger scale. |
Methodologies for Assessing this compound Residues in Environmental Samples
The assessment of this compound residues in the environment involves the detection and quantification of its primary active component, iodide. A variety of analytical methods are available for determining iodide concentrations in environmental matrices such as water, soil, and air. nih.govnih.gov The choice of method depends on the required detection limit, the sample matrix, and the presence of interfering substances. nih.govaip.org
Commonly employed techniques for iodide analysis include spectrophotometry, ion chromatography, and electrochemical methods like ion-selective electrodes. nih.govnih.goviupac.org For trace-level detection, more sensitive methods such as inductively coupled plasma mass spectrometry (ICP-MS) and neutron activation analysis (NAA) are utilized. nih.goviupac.org
Sample preparation is a critical step in the analysis of environmental samples to remove interfering substances and pre-concentrate the analyte. For water samples, this may involve filtration and pH adjustment. nih.gov For soil and sediment samples, extraction procedures are necessary to transfer the iodide from the solid matrix into a liquid phase for analysis. mdpi.com
Interactive Data Table: Analytical Methods for Iodide Detection
| Analytical Method | Principle | Sample Matrix | Typical Detection Limit | Advantages | Disadvantages |
| Spectrophotometry | Based on the catalytic effect of iodide on certain chemical reactions, leading to a measurable color change. nih.gov | Water | 25 µg/L - 6.35 mg/L nih.gov | Relatively simple and inexpensive. | Susceptible to interference from other substances. |
| Ion Chromatography | Separation of ions based on their affinity for a stationary phase, followed by conductivity detection. nih.gov | Water, Air extracts | 0.45 µg/mL nih.gov | Can simultaneously measure multiple anions. | Requires specialized equipment. |
| Ion-Selective Electrode (ISE) | An electrochemical sensor that measures the potential of a specific ion in a solution. | Water | ~20 µg/L | Portable and suitable for field measurements. | Can be affected by interfering ions and matrix effects. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | An atomization and ionization source coupled with a mass spectrometer for highly sensitive elemental analysis. nih.goviupac.org | Water, Soil extracts | < 1 µg/L | Very low detection limits and high specificity. | High instrument cost and complexity. |
| Neutron Activation Analysis (NAA) | A nuclear process used for determining the concentrations of elements in a vast amount of materials. | Air, Soil, Water | ng/m³ range for air nih.gov | Extremely sensitive and non-destructive for some samples. | Requires a nuclear reactor and specialized facilities. |
Future Directions and Emerging Research Paradigms for Solutan
Integration of Multi-Omics Data in Solutan Research
The convergence of genomics, proteomics, transcriptomics, and metabolomics, collectively known as multi-omics, offers a powerful, systems-level approach to understanding the biological interactions of this compound. By integrating these diverse datasets, researchers can construct a more holistic picture of how this compound influences cellular processes. For instance, transcriptomic analysis could reveal changes in gene expression induced by this compound, while proteomics could identify the specific proteins that are direct targets or are part of the downstream signaling cascade. Metabolomic studies, in turn, can elucidate the metabolic pathways affected by the compound. This integrated approach is crucial for moving beyond a one-dimensional understanding of this compound's mechanism of action and for identifying potential biomarkers of its activity in complex biological systems.
Nanotechnology Applications for this compound Delivery in Research Systems
The application of nanotechnology presents a promising avenue for enhancing the experimental utility of this compound. The encapsulation of this compound within nano-delivery systems, such as liposomes, polymeric nanoparticles, or carbon nanotubes, can significantly alter its physicochemical properties. This can lead to improved solubility, stability, and controlled release within in vitro and in vivo research models. For example, functionalizing nanoparticles with specific ligands could enable targeted delivery of this compound to particular cell types or tissues, allowing for more precise investigation of its effects. The development of such systems is critical for overcoming experimental limitations and for exploring the full potential of this compound in various research contexts.
Table 1: Comparison of Nanoparticle Delivery Systems for this compound
| Nanoparticle Type | Potential Advantages for this compound Delivery | Key Research Challenges |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. | Potential for premature leakage of this compound, limited shelf stability. |
| Polymeric Nanoparticles | High stability, tunable release kinetics, ease of surface modification. | Potential for immunogenicity, complexity of synthesis. |
| Carbon Nanotubes | High surface area for drug loading, potential for thermal and optical activation. | Biocompatibility and long-term toxicity concerns. |
Artificial Intelligence and Machine Learning in Accelerating this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. In the context of this compound, these computational tools can be employed to accelerate the discovery and optimization of related compounds. For example, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of novel this compound derivatives based on their chemical structure. Furthermore, AI can be utilized to analyze large datasets from high-throughput screening experiments to identify novel hits and to propose potential synthesis pathways for complex analogs. The integration of AI and ML is expected to significantly reduce the time and resources required for the development of new chemical entities based on the this compound scaffold.
Development of Novel Analytical Tools for this compound Characterization
A thorough understanding of this compound's chemical and physical properties is fundamental to its scientific exploration. The development of novel analytical techniques is crucial for its comprehensive characterization. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide detailed information about this compound's three-dimensional structure and its interactions with biological macromolecules. Furthermore, the application of advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D-NMR) and Raman spectroscopy, can offer deeper insights into its molecular dynamics and conformational landscape. These cutting-edge analytical tools are indispensable for establishing a complete profile of this compound and for ensuring the quality and reproducibility of experimental data.
Ethical Considerations in this compound-Related Chemical Research
As with any scientific pursuit, research involving this compound must be conducted within a robust ethical framework. This includes considerations regarding the responsible conduct of research, data integrity, and the transparent reporting of findings. Furthermore, as research progresses towards potential applications, ethical considerations surrounding the environmental impact of synthesis and disposal, as well as the potential for misuse, must be proactively addressed. Establishing clear ethical guidelines and fostering a culture of responsible innovation are paramount to ensuring that the scientific exploration of this compound proceeds in a manner that is both beneficial and socially responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
